molecular formula C17H24ClFN2O2 B5454978 1-[(2-chloro-6-fluorophenyl)acetyl]-4-[(dimethylamino)methyl]-4-azepanol

1-[(2-chloro-6-fluorophenyl)acetyl]-4-[(dimethylamino)methyl]-4-azepanol

Cat. No.: B5454978
M. Wt: 342.8 g/mol
InChI Key: XYHCPVTUGZHULD-UHFFFAOYSA-N
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Description

The compound “1-[(2-chloro-6-fluorophenyl)acetyl]-4-[(dimethylamino)methyl]-4-azepanol” is a complex organic molecule. It contains a 2-chloro-6-fluorophenyl group, an acetyl group, a dimethylamino group, and a 4-azepanol group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the 2-chloro-6-fluorophenyl group could potentially be introduced via electrophilic aromatic substitution . The acetyl group could be introduced via an acylation reaction, and the dimethylamino group could be introduced via reductive amination or a similar process .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenyl ring, acetyl group, and dimethylamino group would contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. For example, the acetyl group could undergo nucleophilic acyl substitution reactions, and the dimethylamino group could participate in reactions as a base or nucleophile .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar acetyl and dimethylamino groups could impact its solubility in different solvents .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological molecules in the body .

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-1-[4-[(dimethylamino)methyl]-4-hydroxyazepan-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClFN2O2/c1-20(2)12-17(23)7-4-9-21(10-8-17)16(22)11-13-14(18)5-3-6-15(13)19/h3,5-6,23H,4,7-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHCPVTUGZHULD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1(CCCN(CC1)C(=O)CC2=C(C=CC=C2Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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